molecular formula C12H12N4O2 B3895557 3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile

3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No. B3895557
M. Wt: 244.25 g/mol
InChI Key: CMODSFWTOZSNCU-VGOFMYFVSA-N
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Description

3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile, also known as HMF-3892, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMF-3892 is a pyrazole derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile is not fully understood. However, studies have shown that the compound inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also activates AMPK, a protein kinase that regulates energy metabolism and insulin sensitivity. Furthermore, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile has several advantages for lab experiments. The compound is stable and can be easily synthesized in high purity and high yield. This compound has also been shown to exhibit low toxicity in animal models. However, the limitations of this compound include its poor solubility in water and its limited bioavailability.

Future Directions

There are several future directions for the study of 3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile. One future direction is to investigate the potential of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another future direction is to investigate the potential of this compound as a therapeutic agent for cancer. Furthermore, the development of novel formulations and delivery methods may improve the bioavailability of this compound. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.

Scientific Research Applications

3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

3-[4-[(E)-hydroxyiminomethyl]-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-9-3-4-11(18-9)12-10(7-14-17)8-16(15-12)6-2-5-13/h3-4,7-8,17H,2,6H2,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMODSFWTOZSNCU-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2C=NO)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=NN(C=C2/C=N/O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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